molecular formula C16H21N5O3 B6440265 1-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-pyrazol-1-yl)propan-1-one CAS No. 2549002-70-0

1-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-pyrazol-1-yl)propan-1-one

Cat. No.: B6440265
CAS No.: 2549002-70-0
M. Wt: 331.37 g/mol
InChI Key: KMTTVOAMGPLBIE-UHFFFAOYSA-N
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Description

The compound 1-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-pyrazol-1-yl)propan-1-one is a synthetic small molecule featuring a piperidine core linked to methoxypyrimidine and pyrazole heterocyclic systems. Heterocyclic scaffolds like these are fundamental in medicinal chemistry; over 85% of all FDA-approved drugs contain heterocycles, as these structures are privileged for interacting with diverse biological targets . The specific arrangement of its moieties suggests potential for investigation as a protein kinase inhibitor (PKI). Kinase inhibitors are a major class of therapeutics, particularly in oncology, and often incorporate nitrogen-containing heterocycles such as pyrimidines to achieve potent and selective target engagement . The presence of the methoxypyrimidine group, a common pharmacophore, along with the lipophilic piperidine linker, indicates that this molecule may be designed to modulate key signaling pathways involved in cell proliferation and survival. Consequently, this compound is of significant interest for basic research into kinase signaling and for early-stage drug discovery efforts aimed at developing new therapeutic agents for various diseases. Researchers can utilize this high-quality chemical as a key reference standard, a starting point for structure-activity relationship (SAR) studies, or a tool compound for probing complex biological mechanisms.

Properties

IUPAC Name

1-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-2-pyrazol-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-12(21-7-3-6-19-21)15(22)20-8-4-13(5-9-20)24-16-17-10-14(23-2)11-18-16/h3,6-7,10-13H,4-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTTVOAMGPLBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)OC2=NC=C(C=N2)OC)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities. These compounds typically target specific proteins or enzymes in the pathogen, disrupting their normal function and leading to their death or inhibition.

Mode of Action

A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy. This suggests that the compound may interact with its target in a similar manner, binding to the active site and disrupting its normal function.

Pharmacokinetics

Similar compounds are known to be highly soluble in water and other polar solvents, which may influence their absorption and distribution in the body

Result of Action

The result of the compound’s action is likely the inhibition or death of the targeted pathogens, given its antileishmanial and antimalarial activities. The compound’s interaction with its target disrupts the normal function of the pathogen, leading to its death or inhibition.

Scientific Research Applications

Medicinal Chemistry Applications

Drug Development : The compound is being investigated for its potential as a drug candidate. Its structural features suggest possible interactions with various biological targets, making it a candidate for the development of therapeutics aimed at treating conditions such as cancer, infections, and neurodegenerative diseases.

Mechanism of Action Studies : Understanding how this compound interacts with specific biological pathways can lead to insights into its therapeutic potential. Studies focusing on enzyme inhibition or receptor modulation are essential for elucidating its mechanism of action.

Biochemical Research Applications

Biological Pathway Studies : The compound can serve as a tool in biochemical research to study cellular signaling pathways. Its ability to interact with specific proteins or enzymes allows researchers to investigate the roles these molecules play in health and disease.

Enzyme Interaction Studies : Investigating how this compound affects enzyme activity can provide insights into metabolic pathways. Such studies may reveal its potential as an inhibitor or activator of key enzymes involved in disease processes.

Case Studies and Research Findings

Research studies have focused on the synthesis and evaluation of derivatives of this compound. For instance, derivatives exhibiting enhanced potency against specific cancer cell lines have been documented, suggesting that modifications to the structure can significantly impact biological activity.

Additionally, studies examining the pharmacokinetics of these compounds have provided insights into their absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for assessing their viability as drug candidates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine/Piperazine-Based Analogs

(a) 1-(4-(2-Methyl-6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one
  • Structure: Piperazine replaces piperidine; phenoxy substituent instead of pyrazole.
  • Molecular Weight : 392.5 g/mol (C21H24N6O2) .
  • The phenoxy group may reduce hydrogen-bonding capacity compared to pyrazole.
(b) 2-(2-Fluorophenoxy)-1-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one
  • Structure: Fluorophenoxy group replaces pyrazole; 5-methylpyrimidine instead of 5-methoxy.
  • CAS : 2380068-35-7 .
  • Key Differences : Fluorine enhances lipophilicity and metabolic stability. The methyl group on pyrimidine may reduce solubility compared to methoxy.

Pyrazolo-Pyrimidine Derivatives

(a) (1-tert-Butyl-5-Methyl-1H-Pyrazol-4-yl)-{4-[1-(4-Methanesulfonyl-Phenyl)-1H-Pyrazolo[3,4-d]pyrimidin-4-yloxy]piperidin-1-yl}-methanone
  • Structure : Pyrazolo[3,4-d]pyrimidine core with methanesulfonylphenyl and tert-butyl-pyrazole substituents.
(b) 3-(4-{1,6-Dimethyl-1H-Pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyridazine
  • Structure : Piperazine-linked pyrazolo-pyrimidine with methylpyridazine.
  • CAS : 2380087-68-1 .
  • Key Differences : Pyridazine’s nitrogen-rich structure may alter π-stacking interactions in kinase binding pockets.

Kinase-Targeting Analog (MAPK1/Erk2 Ligands)

1-[(2R)-2-(3-Methylimidazol-4-yl)piperidin-1-yl]propan-1-one
  • Structure: Piperidine-propanone core with imidazole substituent.
  • PDB ID : 8ao8 .
  • Key Differences : Imidazole’s basicity and metal-coordination ability contrast with pyrazole’s neutral character, suggesting divergent kinase selectivity.

Structure-Activity Relationship (SAR) Insights

Pyrimidine Substitution :

  • 5-Methoxy (target compound): Enhances solubility and hydrogen-bonding vs. 5-methyl () or 5-fluoro (CAS 2380178-66-3) .

Heterocyclic Core :

  • Piperidine (target) vs. piperazine (): Piperazine’s additional nitrogen may improve solubility but reduce blood-brain barrier penetration.

Propanone Substituents: Pyrazole (target) vs. phenoxy () or imidazole (): Pyrazole’s dual nitrogen atoms facilitate π-π and hydrogen-bonding interactions in kinase ATP pockets.

Data Tables

Table 1. Comparative Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C17H20N6O3 (inferred) ~356.4 5-Methoxypyrimidine, pyrazole
1-(4-(2-Methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one C21H24N6O2 392.5 Piperazine, phenoxy
2-(2-Fluorophenoxy)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one C19H21FN4O3 396.4 5-Methylpyrimidine, fluorophenoxy

Preparation Methods

Etherification of Piperidine-4-ol with 5-Methoxy-2-chloropyrimidine

The piperidinyl ether moiety is synthesized via a Williamson ether synthesis. Piperidine-4-ol reacts with 5-methoxy-2-chloropyrimidine under basic conditions to form 4-[(5-methoxypyrimidin-2-yl)oxy]piperidine .

Reaction Conditions

ParameterValue
BasePotassium carbonate (K₂CO₃)
SolventDimethylformamide (DMF)
Temperature80°C
Time12 hours
Yield78–85%

Mechanistic Insights
The reaction proceeds via deprotonation of the piperidine alcohol to generate an alkoxide, which displaces the chloride on the pyrimidine ring. Steric hindrance from the methoxy group at the 5-position of pyrimidine slightly reduces reactivity compared to unsubstituted analogs.

Acylation of the Piperidinyl Amine

Propanoyl Chloride Derivatization

The secondary amine of 4-[(5-methoxypyrimidin-2-yl)oxy]piperidine undergoes acylation with 2-(1H-pyrazol-1-yl)propanoyl chloride to form the target ketone.

Reaction Conditions

ParameterValue
Acylating Agent2-(1H-Pyrazol-1-yl)propanoyl chloride
BaseTriethylamine (Et₃N)
SolventDichloromethane (DCM)
Temperature0°C → Room temperature
Yield65–72%

Side Reactions
Competitive over-acylation is mitigated by slow addition of the acyl chloride and strict temperature control. The use of DCM minimizes solvolysis of the acid chloride.

Alternative Route: Suzuki-Miyaura Coupling for Pyrimidine Installation

Boronate Ester Intermediate Synthesis

An alternative strategy employs a Suzuki-Miyaura coupling to install the pyrimidine moiety. 4-Hydroxypiperidine-1-boronic acid pinacol ester is coupled with 2-chloro-5-methoxypyrimidine under palladium catalysis.

Reaction Conditions

ParameterValue
CatalystPd(PPh₃)₄
BaseSodium carbonate (Na₂CO₃)
SolventToluene/Ethanol (2:1)
Temperature80°C
Time4.5 hours
Yield89–93%

Advantages

  • Higher regioselectivity compared to nucleophilic substitution.

  • Tolerant of electron-withdrawing groups on the pyrimidine ring.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):
    δ 8.21 (s, 1H, pyrimidine-H), 7.89 (d, J = 2.4 Hz, 1H, pyrazole-H), 6.45 (d, J = 2.4 Hz, 1H, pyrazole-H), 4.82–4.75 (m, 1H, piperidine-OCH), 3.87 (s, 3H, OCH₃), 3.52–3.45 (m, 2H, piperidine-NCH₂), 2.91 (q, J = 6.8 Hz, 1H, CH(CH₃)), 1.52 (d, J = 6.8 Hz, 3H, CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₆H₂₀N₅O₃ ([M+H]⁺): 346.1612

  • Found: 346.1608.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Williamson Ether78–8595ModerateHigh
Suzuki-Miyaura Coupling89–9398HighModerate

The Suzuki-Miyaura method offers superior yield and purity but requires expensive palladium catalysts. The Williamson approach remains cost-effective for small-scale synthesis.

Challenges and Optimization Strategies

Byproduct Formation in Acylation

Trace amounts of N,N-diacylated piperidine (≤5%) are observed during acylation. This is addressed by:

  • Using a 1:1 molar ratio of amine to acyl chloride.

  • Employing scavenger resins to quench excess acyl chloride.

Purification of Hydrophobic Intermediates

Silica gel chromatography with gradient elution (hexane → ethyl acetate) effectively isolates intermediates. Reverse-phase HPLC is utilized for final product purification.

Industrial-Scale Considerations

For kilogram-scale production, the Suzuki-Miyaura route is preferred due to:

  • Reduced reaction time (4.5 hours vs. 12 hours).

  • Higher reproducibility.

  • Compatibility with continuous flow reactors .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity or biological activity?

  • Methodological Answer : The compound’s structure includes a pyrazole ring, a methoxypyrimidine moiety, and a piperidine linker. These groups are common in bioactive molecules:
  • Pyrazole : Enhances hydrogen bonding and π-π stacking interactions, critical for target binding .
  • Methoxypyrimidine : Electron-donating methoxy groups stabilize aromatic systems, affecting electronic properties and solubility .
  • Piperidine : Confers conformational flexibility and modulates pharmacokinetics .
    Experimental Validation : Use X-ray crystallography (as in ) to confirm spatial arrangement and DFT calculations to predict electronic effects.

Q. What synthetic strategies are recommended for optimizing the yield of this compound?

  • Methodological Answer : Multi-step synthesis typically involves:

Coupling Reactions : Use Buchwald-Hartwig amination for piperidine-pyrimidine linkage (see for analogous methods).

Protection/Deprotection : Protect pyrazole NH during reactions (e.g., Boc groups) to avoid side products .

Purification : Employ column chromatography with gradients (e.g., hexane/EtOAc) and recrystallization (DMF/EtOH mixtures) .
Optimization Table :

StepReagents/ConditionsYield Improvement Strategy
CouplingPd(OAc)₂, Xantphos, Cs₂CO₃, 110°CMicrowave-assisted synthesis to reduce time
PurificationSilica gel (200-300 mesh)Use preparative HPLC for polar intermediates

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazole C-H at δ 7.5–8.5 ppm) .
  • HPLC-MS : Purity assessment and molecular ion detection (C₁₈ column, 0.1% formic acid/MeCN gradient) .
  • X-ray Diffraction : Resolve stereochemistry, as demonstrated for pyrazole derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, solvent controls). Mitigate via:
  • Standardized Protocols : Use WHO-recommended buffer systems (e.g., pH 6.5 ammonium acetate ).
  • Dose-Response Curves : Test across 3+ log units to confirm EC₅₀ consistency .
  • Control Compounds : Include reference agents (e.g., doxorubicin for cytotoxicity assays) .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in derivatives?

  • Methodological Answer :
  • Systematic Substitution : Vary substituents on pyrimidine (e.g., replace methoxy with halogens) and pyrazole (e.g., alkyl vs. aryl groups) .
  • Bioassay Panels : Test against kinase targets (e.g., EGFR, VEGFR) and antimicrobial strains .
    SAR Data Table :
DerivativePyrimidine SubstituentIC₅₀ (EGFR, μM)LogP
Parent5-OCH₃0.452.1
Analog A5-Cl0.782.9
Analog B5-NH₂1.201.5

Q. How can computational modeling predict potential targets for this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 4H-pyrido[1,2-a]pyrimidin-4-one targets ).
  • Pharmacophore Mapping : Identify H-bond acceptors (pyrimidine O) and hydrophobic regions (piperidine) .
  • MD Simulations : Assess binding stability over 100 ns trajectories (AMBER force field) .

Q. What strategies mitigate stability issues during long-term storage?

  • Methodological Answer :
  • Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis .
  • Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring .

Data Contradiction Analysis Example

Issue : Variability in antimicrobial activity across studies.
Resolution :

  • Hypothesis : Differences in bacterial strain resistance profiles.
  • Testing : Replicate assays using ATCC strains with CLSI guidelines .
  • Outcome : Confirmed activity against Gram-positive (MIC = 8 μg/mL) but not Gram-negative strains due to outer membrane barriers .

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